molecular formula C8H5ClN2O4S B1351683 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride CAS No. 56044-12-3

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Cat. No. B1351683
CAS RN: 56044-12-3
M. Wt: 260.65 g/mol
InChI Key: LEFXQSDJQGOMPS-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, also known as DQSCl, is a sulfonamide derivative used for various scientific research applications. It is a white crystalline powder with a molecular weight of 311.35 g/mol and a melting point of 105-106°C. DQSCl is used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Green Synthesis and Chemical Reactions

The compound and its derivatives have been synthesized using environmentally friendly methodologies. For example, a green synthesis approach has been developed for the preparation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, showcasing efficient and water-based work-up stages. This methodology not only emphasizes sustainable chemistry but also introduces a pathway for synthesizing a variety of derivatives with potential applications in drug discovery and material science (Festus & Craig, 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of quinazoline derivatives. For instance, novel di-substituted sulfonylquinoxaline derivatives exhibited significant antibacterial and antifungal activities, highlighting their promise as lead compounds for developing new antimicrobial agents. The research also explored their mechanisms of action, including DNA gyrase inhibition and immunomodulatory effects, which provide insights into their potential therapeutic applications (Ammar et al., 2020).

Corrosion Inhibition

Quinazoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic media. The studies found that these compounds effectively prevent corrosion, making them useful for applications in material science and engineering. The inhibition process was attributed to the adsorption of quinazoline molecules on the metal surface, which was supported by electrochemical measurements and scanning electron microscopy (Kumar et al., 2020).

Synthetic Methodologies

The research has also extended to developing novel synthetic methodologies for quinazoline derivatives. For instance, a one-pot synthesis method for substituted 2,3-dihydroquinazoline-4(1H)-ones has been reported, offering a simplified approach to accessing a variety of quinazoline scaffolds. Such methodologies are crucial for expanding the chemical space of quinazoline derivatives for further exploratory studies in drug development and other applications (Azimi & Azizian, 2016).

properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFXQSDJQGOMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390310
Record name 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

CAS RN

56044-12-3
Record name 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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